1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis and Derivatization
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in the design of pharmaceuticals and other functional molecules. researchgate.netnih.gov Its prevalence stems from its ability to adopt a stable chair conformation, which can orient substituents in well-defined axial and equatorial positions. This conformational rigidity is crucial for specific interactions with biological targets.
The synthetic accessibility and the ease of functionalization of the piperidine scaffold make it an attractive building block for creating diverse chemical libraries. nih.gov The nitrogen atom can be readily arylated, acylated, or alkylated, while the carbon atoms of the ring can be substituted to introduce additional functional groups and stereocenters. This versatility allows chemists to systematically explore the structure-activity relationships of piperidine-containing compounds. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, are of immense importance in the development of stereospecific drugs, enhancing their efficacy and reducing potential side effects. thieme-connect.comresearchgate.net
Historical Context of N-Arylpiperidine Chemistry and Related Nitrophenyl Derivatives
The study of piperidine and its derivatives dates back to the 19th century, with its initial isolation from pepper. wikipedia.org The development of synthetic methods for N-arylation in the early 20th century opened the door to the systematic investigation of N-arylpiperidines. Early research was often driven by the quest for new analgesic and anesthetic agents, with many successful drugs emerging from this class of compounds.
The introduction of a nitrophenyl group to the piperidine nitrogen represents a significant modification that has been explored in various contexts. The nitro group is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the entire molecule. Historically, nitrophenyl derivatives have been pivotal as synthetic intermediates, where the nitro group can be readily reduced to an amino group, providing a handle for further chemical transformations.
Research Trajectories and Academic Potential of Substituted N-Arylpiperidine Architectures
Current research on substituted N-arylpiperidine architectures is highly interdisciplinary, spanning from medicinal chemistry to materials science. In drug discovery, these scaffolds are being investigated for a wide range of therapeutic targets, including receptors and enzymes in the central nervous system. nih.gov The ability to synthesize diverse libraries of these compounds facilitates high-throughput screening and the identification of novel drug candidates. nih.govacs.org
The academic potential of these systems also lies in the development of novel synthetic methodologies. The creation of efficient and stereoselective methods for the synthesis of complex polysubstituted N-arylpiperidines remains an active area of research. acs.orgchemrxiv.org Furthermore, the unique photophysical and electronic properties of certain N-arylpiperidine derivatives, particularly those bearing functional groups like the nitrophenyl moiety, are being explored for applications in organic electronics and sensor technology. The compound 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, with its combination of a nitrophenyl group and a second piperidine ring, represents an interesting, though less explored, example within this vast chemical space.
Compound Properties
While specific experimental data for this compound is not extensively available in the cited literature, the properties of the closely related compound 1-(4-Nitrophenyl)piperidine (B1293623) can provide some insight.
| Property | Value |
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol chemicalbook.com |
| Melting Point | 104-106°C chemicalbook.com |
| Boiling Point (Predicted) | 363.5±25.0 °C chemicalbook.com |
| Density (Predicted) | 1.188±0.06 g/cm3 chemicalbook.com |
| pKa (Predicted) | 1.92±0.10 chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-6-4-14(5-7-16)18-12-8-15(9-13-18)17-10-2-1-3-11-17/h4-7,15H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHQOUUEVQAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290016 | |
| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211247-61-9 | |
| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211247-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Nitrophenyl 4 Piperidin 1 Yl Piperidine and Analogues
Established Synthetic Routes to N-Arylpiperidine Cores
The construction of the N-arylpiperidine scaffold is a foundational step in the synthesis of the target compound and its derivatives. Several classical and modern organic reactions are employed for this purpose.
Nucleophilic Aromatic Substitution Reactions on Halonitrobenzenes
Nucleophilic Aromatic Substitution (SNAr) is a primary method for forming the crucial carbon-nitrogen bond between an aromatic ring and a piperidine (B6355638) moiety. This reaction is particularly effective when the aromatic ring is "activated" by potent electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a leaving group, typically a halide. wikipedia.orglibretexts.orgpressbooks.pub
The mechanism proceeds in two steps: the nucleophilic attack of the piperidine on the carbon atom bearing the leaving group, followed by the elimination of the leaving group. The presence of the para-nitro group is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgpressbooks.pubuomustansiriyah.edu.iq This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. A common substrate for this reaction is 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene, with the latter often being more reactive.
A typical synthesis involves heating a halonitrobenzene with piperidine, often in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). ambeed.com For instance, the reaction of 1-bromo-4-nitrobenzene (B128438) with piperidine in DMF, facilitated by K₂CO₃, yields 1-(4-nitrophenyl)piperidine (B1293623). ambeed.com
Table 1: Examples of SNAr Reactions for N-Arylpiperidine Synthesis
| Aryl Halide | Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Bromo-4-nitrobenzene | Piperidine | K₂CO₃, DMF, reflux | 1-(4-Nitrophenyl)piperidine | 87% | ambeed.com |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | Reflux in piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76% | mdpi.com |
| 2,4-Dinitrochlorobenzene | Hydroxide | Aqueous base, room temp | 2,4-Dinitrophenol | N/A | libretexts.org |
Reductive Amination Strategies for Piperidine Formation
Reductive amination is a versatile and widely used method for forming C-N bonds, which can be applied to construct the piperidine ring itself or to introduce substituents. nih.gov This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.govlookchem.com
While less direct for synthesizing the 1-(4-nitrophenyl)piperidine core from acyclic precursors, it is a key strategy for creating functionalized piperidines. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity. lookchem.comnih.gov More recently, other systems like hydrosilanes catalyzed by iron complexes have also been developed. nih.gov This methodology is particularly relevant for the functionalization of pre-existing piperidone cores, as discussed in section 2.2.1.
Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig)
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-N bonds. The Ullmann and Buchwald-Hartwig reactions are two of the most prominent methods for N-arylation of amines. researchgate.net
The Ullmann condensation traditionally involves the reaction of an aryl halide with an amine in the presence of stoichiometric amounts of a copper catalyst, often at high temperatures. youtube.com While effective, the harsh conditions can limit its applicability. Modern variations have been developed that use catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions.
The Buchwald-Hartwig amination has become a more prevalent method due to its broader substrate scope and generally milder reaction conditions. organic-chemistry.orgsemanticscholar.org This palladium-catalyzed reaction couples aryl halides or triflates with primary or secondary amines. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand for the palladium catalyst is crucial for the reaction's success and has been the subject of extensive research. organic-chemistry.orgsemanticscholar.org
Table 2: Comparison of Ullmann and Buchwald-Hartwig Aminations
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Substrates | Aryl halides, amines | Aryl halides/triflates, amines |
| Reaction Conditions | Often high temperatures | Generally milder temperatures |
| Key Step | Nucleophilic substitution on Cu-complex | Oxidative addition/Reductive elimination |
| Advantages | Lower cost of catalyst | Broader substrate scope, higher functional group tolerance |
Advanced Derivatization at Piperidine Ring Positions
Once the N-arylpiperidine core is established, further modifications can be made to introduce complexity and modulate the compound's properties.
Functionalization at C-4 of the Piperidine Ring with Amino Moieties
The C-4 position of the piperidine ring is a common site for introducing further functionality. To synthesize the title compound, 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, a key intermediate is 1-(4-nitrophenyl)piperidin-4-one (B1587207). This ketone can be synthesized via methods such as the SNAr reaction between a halonitrobenzene and 4-piperidone.
With the ketone in hand, the C-4 amino moiety can be introduced via reductive amination . researchgate.net The 1-(4-nitrophenyl)piperidin-4-one is reacted with a secondary amine, such as piperidine, in the presence of a reducing agent. The reaction proceeds through the formation of an enamine intermediate, which is then reduced to form the final C-N bond, yielding the desired 1,4'-bipiperidine structure.
Electrophilic and Nucleophilic Substitutions on the Nitrophenyl Moiety
The nitrophenyl ring offers several avenues for further chemical transformation.
Electrophilic Substitutions: The nitrophenyl group in 1-(4-nitrophenyl)piperidine is strongly deactivated towards electrophilic aromatic substitution. Both the nitro group and the piperidine nitrogen (acting as an electron-withdrawing group through resonance with the aryl system) direct incoming electrophiles to the meta positions relative to themselves. Therefore, further electrophilic substitution on this ring is generally difficult to achieve and requires harsh conditions.
Nucleophilic Transformations: A more common and synthetically useful transformation is the reduction of the nitro group. The nitro group can be readily reduced to a primary amine (-NH₂) using a variety of reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. ambeed.com
This reduction transforms the 1-(4-nitrophenyl)piperidine into 4-(4-piperidin-1-yl)aniline. This resulting aniline (B41778) is a versatile intermediate. The newly formed amino group dramatically changes the ring's reactivity, making it highly activated towards electrophilic substitution. Furthermore, the primary aromatic amine can undergo a wide range of subsequent reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens) onto the aromatic ring.
Modification of the Piperidine Nitrogen (N-Alkylation, N-Acylation)
The secondary amine of the piperidine moiety within this compound and its analogues is a key site for structural modification through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the molecule.
N-Alkylation typically involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base. researchgate.net The base is crucial for neutralizing the hydrogen halide formed during the reaction, thus driving the equilibrium towards the N-alkylated product. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Reductive amination, which involves reacting the piperidine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), is another effective method for introducing alkyl groups. sciencemadness.org
N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is generally achieved by treating the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). semanticscholar.org The reaction is often carried out in the presence of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) or pyridine, to scavenge the acid byproduct. semanticscholar.org Dichloromethane (CH₂Cl₂) is a commonly used solvent for these transformations. The resulting N-acylpiperidines are often more stable and exhibit different biological profiles compared to their N-alkyl counterparts.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds This table is interactive and can be sorted by clicking on the headers.
| Transformation | Reagent Class | Typical Reagents | Base | Solvent |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl iodide, Ethyl bromide | K₂CO₃, Et₃N | DMF, Acetonitrile |
| N-Alkylation | Carbonyl Compound | Phenylacetaldehyde | - | 1,2-Dichloroethane |
| N-Acylation | Acyl Chloride | Benzoyl chloride, Acetyl chloride | DIPEA, Pyridine | CH₂Cl₂ |
| N-Acylation | Acid Anhydride | Acetic anhydride | DIPEA, Pyridine | CH₂Cl₂ |
Stereoselective Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure piperidine derivatives is of significant interest due to the often distinct pharmacological activities of different stereoisomers. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective Synthesis aims to create a specific stereoisomer directly. This can involve several strategies:
[5+1] Annulation: Hydrogen borrowing annulation methods, utilizing catalysts like iridium(III), can enable the stereoselective synthesis of substituted piperidines. nih.gov
Diastereoselective Metalation/Cross-Coupling: Recent advances have allowed for the diastereoselective synthesis of multisubstituted N-heterocycles, although many methods still produce racemic products. nih.gov
Nitro-Mannich/Reduction Cyclization: This approach provides a pathway for the asymmetric synthesis of piperidines. nih.gov
Chiral Resolution separates a mixture of enantiomers.
Kinetic Resolution: This technique involves the differential reaction of enantiomers with a chiral catalyst or reagent. For instance, the kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation using a chiral hydroxamic acid, yielding enantioenriched amines with high selectivity. nih.govwhiterose.ac.uk Studies have shown a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov Commercially available columns, such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OD and Chiralcel OJ), have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the target compound. nih.gov
Table 2: Comparison of Chiral Resolution Techniques for Piperidine Analogues This table is interactive and can be sorted by clicking on the headers.
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. nih.gov | Can be highly selective; scalable. | Maximum theoretical yield for one enantiomer is 50%; requires a suitable chiral catalyst/reagent. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High separation efficiency; applicable to a wide range of compounds; both enantiomers can be recovered. | Can be costly for large-scale separations; requires method development. |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. google.com | Cost-effective for large scale; well-established technique. | Success is not guaranteed; requires suitable resolving agents and crystallization conditions. |
Chemo- and Regioselective Transformations
The reduction of the aromatic nitro group in this compound to a primary amine is a pivotal transformation, yielding the corresponding 4-(4-(piperidin-1-yl)piperidin-1-yl)aniline. This aniline derivative is a versatile intermediate for further functionalization. Achieving this reduction with high chemoselectivity, without affecting other potentially reducible groups, is critical.
A variety of reagents and catalytic systems are effective for this purpose:
Metal-Acid Systems: Reagents like granular tin (Sn) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) are classical and effective methods for nitro group reduction. researchgate.net
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is a widely used and clean method. researchgate.net Alternatively, transfer hydrogenation using ammonium (B1175870) formate (B1220265) (HCOONH₄) as the hydrogen source with Pd/C is also highly effective and avoids the need for handling gaseous hydrogen. researchgate.net
Other Metal-Based Reagents: Zinc dust with calcium chloride (Zn/CaCl₂) or sodium dithionite (B78146) (Na₂S₂O₄) are milder options that can be employed. researchgate.net Nickel-catalyzed hydrosilylative reduction using reagents like Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) offers another chemoselective route. rsc.org Sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can also be used. jsynthchem.com
Table 3: Reagents for Selective Reduction of Aromatic Nitro Groups This table is interactive and can be sorted by clicking on the headers.
| Reagent/System | Solvent | Conditions | Selectivity |
|---|---|---|---|
| SnCl₂ / HCl | Ethanol | Reflux | Good |
| Pd/C, H₂ | Methanol, THF | Room Temperature, Atmospheric Pressure | Excellent |
| Pd/C, HCOONH₄ | Methanol | Reflux | Excellent |
| Zn / CaCl₂ | Ethanol/Water | - | Good, mild conditions |
| Na₂S / Methanol | Methanol | - | Good |
| Ni(acac)₂ / PMHS | - | Mild | Excellent, tolerates sensitive groups |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | - | Good |
The synthesis of N-arylpiperidines often proceeds through N-aryl-4-piperidone intermediates. Halogenation of these piperidinone precursors can provide valuable handles for further synthetic manipulations. For instance, α-halogenation of the piperidinone ring can be a key step in the construction of more complex heterocyclic systems.
While direct halogenation of this compound is less common, the halogenation of its precursors is a relevant strategy. Methods for constructing piperidine rings often start from halogenated amides, which undergo tandem reactions involving amide activation and intramolecular nucleophilic substitution to form the piperidine ring. nih.gov This highlights the importance of halogenated intermediates in piperidine synthesis. The study of haloamines like N-chloropiperidine also provides insight into the reactivity of halogenated piperidine systems. researchgate.net
The this compound scaffold can be elaborated into larger, more complex molecular architectures through condensation and cyclization reactions. After the selective reduction of the nitro group to an aniline, the resulting primary amine is a nucleophile that can participate in a variety of bond-forming reactions.
For example, the aniline derivative can undergo condensation with aldehydes or ketones to form imines, which can be further reduced or used in cyclization reactions. It can also react with dicarbonyl compounds or their equivalents to construct new heterocyclic rings fused to the aromatic core. Sequential Knoevenagel condensation followed by cyclization is a powerful strategy for building fused ring systems like indenes. nih.gov While not directly applied to the title compound in the cited literature, the principles of using piperidine as a catalyst or as a building block in such reactions demonstrate the potential for creating extended architectures. nih.gov
Green Chemistry Approaches in N-Arylpiperidine Synthesis
Developing environmentally benign synthetic methods is a major focus in modern organic chemistry. Green chemistry principles have been successfully applied to the synthesis of N-substituted piperidones, which are key precursors to N-arylpiperidines. nih.govfigshare.com
A notable green approach avoids the classical Dieckman condensation, which often requires harsh conditions and generates significant waste. nih.gov An efficient, two-step process has been developed that presents significant advantages. researchgate.net This methodology has been applied to the synthesis of various substituted piperidones and piperidines. nih.govfigshare.com The key features of these green approaches include:
Improved Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives.
Increased Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
These methods not only reduce the environmental impact but can also lead to more efficient and cost-effective syntheses of N-arylpiperidines and their derivatives. nih.gov
Advanced Spectroscopic and Solid-State Structural Data for this compound Not Available in Published Literature
A thorough and extensive search of the published scientific literature, including chemical databases and crystallographic repositories, reveals a lack of specific experimental data for the compound This compound (CAS No. 211247-61-9). Consequently, the generation of a scientifically accurate article detailing its advanced spectroscopic and solid-state structural characterization, as per the requested outline, is not possible at this time.
The specific, detailed experimental data required to populate the sections and subsections of the proposed article would necessitate dedicated laboratory analysis of a synthesized and purified sample of the compound. The key analytical techniques required would be:
Single-Crystal X-ray Crystallography: This technique is essential for unambiguously determining the three-dimensional arrangement of atoms within a crystal. It is the only method that can provide the precise data needed for the topics outlined, including the conformation of the two piperidine rings, the exact dihedral angles between the aromatic ring and the piperidine substituents, the specific distances and angles of any intermolecular hydrogen bonds, and the precise geometry of non-covalent interactions like pi-pi stacking. Without a published crystal structure, any discussion of these features would be purely speculative.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are required to assign the specific chemical shifts and coupling constants for each proton (¹H) and carbon (¹³C) atom in the molecule. This data provides definitive proof of the molecule's connectivity and offers insights into its conformational dynamics in solution. While basic NMR data may exist in commercial or private databases, the high-resolution, fully assigned spectra needed for a detailed scientific article are not publicly available.
While research exists for structurally related compounds—such as other nitrophenyl-substituted piperidines or piperazines—extrapolating their specific structural parameters to this compound would not be scientifically rigorous and would violate the core requirement of focusing solely and accurately on the target compound. Scientific integrity demands that the article be based on direct experimental evidence for the specific molecule .
Until such studies are conducted and published in peer-reviewed scientific journals, a detailed and accurate article on the advanced spectroscopic and solid-state characterization of this compound cannot be written.
Advanced Spectroscopic and Solid State Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR for Chemical Shift Fingerprinting and Spin-Spin Coupling Analysis
A definitive ¹H NMR analysis requires experimental data. Hypothetically, the spectrum would show distinct signals for the aromatic protons of the nitrophenyl group, likely as two doublets in the downfield region (approx. 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the two piperidine (B6355638) rings would appear in the upfield region. The protons on the carbon atoms adjacent to the nitrogen atoms would be deshielded and appear at a lower field compared to the other methylene (B1212753) protons of the piperidine rings. Complex spin-spin coupling patterns would be expected, particularly for the protons on the 4-substituted piperidine ring, which would provide information on their spatial relationships.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Specific ¹³C NMR data is unavailable. A theoretical analysis would predict signals for all unique carbon atoms in the molecule. The carbon atoms of the nitrophenyl ring would appear in the aromatic region (approx. 110-160 ppm), with the carbon attached to the nitro group being significantly deshielded. The carbons of the two piperidine rings would be found in the aliphatic region. The chemical shifts would confirm the connectivity of the carbon skeleton.
Advanced Two-Dimensional NMR (COSY, HSQC, HMBC) for Full Spectral Assignment
While 2D NMR techniques are powerful tools for unambiguous assignment, their application is contingent on having the actual spectral data to analyze.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the individual piperidine rings and potentially between them.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connection between the nitrophenyl ring and the first piperidine ring, and the linkage between the two piperidine rings.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman
Identification of Characteristic Vibrational Modes of Functional Groups
Without experimental FT-IR and Raman spectra, a detailed analysis is not possible. However, one would expect to observe characteristic vibrational modes. The most prominent would be the strong symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically found around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. C-N stretching vibrations for the aromatic amine and the aliphatic amines would also be present. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while those of the aliphatic piperidine rings would be observed just below 3000 cm⁻¹.
Conformational Analysis via Vibrational Signatures
Both piperidine rings are expected to adopt a chair conformation as it is the most stable arrangement. Raman spectroscopy, in particular, is sensitive to the skeletal vibrations of the molecule and could potentially provide insights into the conformational preferences and the orientation of the substituents (axial vs. equatorial) on the piperidine rings. However, without the actual Raman spectrum, any conformational analysis remains speculative.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry would be used to determine the precise molecular weight of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, confirming its elemental composition. The fragmentation pattern would be highly characteristic of the molecule's structure. Common fragmentation pathways for piperidine-containing compounds often involve cleavage of the bonds alpha to the nitrogen atoms. One might expect to see fragmentation patterns corresponding to the loss of the nitrophenyl group or the piperidinyl substituent, as well as characteristic cleavages within the piperidine rings themselves. The study of these fragmentation pathways provides valuable information for structural confirmation.
Hirshfeld Surface Analysis for Quantitative Mapping of Intermolecular Contacts
A comprehensive search for crystallographic data and subsequent Hirshfeld surface analysis specifically for the compound "this compound" did not yield any published scientific studies containing the required experimental data. Hirshfeld surface analysis is a computational method that relies on the results of single-crystal X-ray diffraction to map and quantify intermolecular interactions within a crystal lattice. Without a prior crystal structure determination, a Hirshfeld surface analysis cannot be performed.
However, as the precise geometry and electronic distribution of a molecule dictate its intermolecular interactions, the quantitative data from these related compounds cannot be extrapolated to accurately represent the intermolecular contact profile of "this compound."
Therefore, due to the absence of the necessary foundational crystallographic research for the specified compound in the public domain, a detailed and scientifically accurate account of its Hirshfeld surface analysis, including the requested data tables on intermolecular contacts, cannot be provided at this time. The generation of such an analysis would require novel experimental research to first determine the crystal structure of this compound.
Computational and Theoretical Chemistry Investigations
Molecular Dynamics (MD) Simulations
Simulation of Protein-Ligand Binding Dynamics and Residue Interactions
Molecular Dynamics (MD) simulations are a cornerstone of computational biology, used to model the physical movements of atoms and molecules over time. For 1-(4-nitrophenyl)-4-(piperidin-1-yl)piperidine, an MD simulation would provide critical insights into the stability of its complex with a biological target, such as an enzyme or receptor, and identify the key amino acid residues responsible for maintaining the binding interaction. rsc.orgmdpi.com
The simulation process begins by docking the ligand into the active site of a protein. The resulting complex is then placed in a simulated physiological environment (typically a water box with ions) and subjected to calculations that govern its motion, revealing how the ligand-protein interactions evolve. chemrxiv.org Studies on similar piperidine-based ligands targeting the sigma-1 (σ1) receptor have used MD simulations to confirm the stability of docking poses and to analyze the specific interactions that anchor the ligand within the binding pocket. rsc.orgrsc.org
For this compound, an MD simulation would likely show that the initial binding pose is maintained through a network of stable interactions. The simulation would track the root-mean-square deviation (RMSD) of the ligand to assess its stability, with a low RMSD indicating a stable binding mode. Furthermore, by decomposing the binding free energy on a per-residue basis, the simulation can pinpoint which amino acids contribute most significantly to the binding affinity. Based on studies of analogous compounds, key interactions would be expected with both polar and hydrophobic residues. nih.gov
| Interaction Type | Potential Interacting Residue (Example from σ1 Receptor) | Role in Binding |
| Salt Bridge / Ionic | Glutamic Acid (Glu172), Aspartic Acid (Asp126) | Anchors the positively charged piperidine (B6355638) nitrogen, providing a strong electrostatic interaction. nih.gov |
| Hydrophobic | Leucine (Leu), Valine (Val), Phenylalanine (Phe) | Stabilize the nitrophenyl and piperidine rings through van der Waals forces. nih.gov |
| Pi-Cation | Phenylalanine (Phe107), Tyrosine (Tyr) | The aromatic ring of the residue interacts favorably with the positively charged piperidine nitrogen. nih.gov |
Molecular Docking and Pharmacophore Modeling
Molecular docking and pharmacophore modeling are essential computational techniques used to predict and understand how a ligand interacts with a protein target. Molecular docking predicts the preferred orientation and conformation of a ligand within a binding site, while pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govresearchgate.net
The chemical scaffold of this compound, featuring a 4-substituted aromatic piperidine, is common in ligands targeting aminergic G-protein coupled receptors (GPCRs) and sigma receptors. nih.govgu.se Therefore, likely biological targets for this compound include dopamine (B1211576) receptors (specifically the D2 and D4 subtypes) and sigma receptors (σ1 and σ2). nih.govnih.gov
Molecular docking studies would predict the binding mode of the compound within the active sites of these receptors. In a typical predicted pose for a dopamine or sigma receptor ligand, the basic nitrogen atom of one of the piperidine rings would be protonated at physiological pH. This positively charged nitrogen is critical for forming a strong, anchoring salt bridge interaction with a conserved acidic amino acid residue in the binding pocket, such as Aspartate (Asp) in the D2 receptor or Glutamate (Glu) in the σ1 receptor. nih.govnih.gov
The binding affinity of a ligand is determined by the sum of its intermolecular interactions with the protein target. For this compound, several key interactions would be investigated.
Hydrogen Bonding: The two oxygen atoms of the nitro (-NO2) group on the phenyl ring are strong hydrogen bond acceptors. They could form hydrogen bonds with donor residues in the active site, such as the side chains of Serine, Threonine, or Tyrosine. Furthermore, the strong ionic interaction between the protonated piperidine nitrogen and an acidic residue like Asp or Glu is a form of hydrogen bond. nih.gov Studies on nitro-aromatic ligands have confirmed their ability to engage in these types of polar interactions. nih.gov
Pi-Alkyl Interactions: These are a form of hydrophobic interaction where the electron-rich pi-system of an aromatic ring (the nitrophenyl group) interacts with the alkyl side chains of amino acids. researchgate.net Residues such as Leucine, Isoleucine, and Valine surrounding the nitrophenyl group could form stabilizing pi-alkyl interactions. researchgate.net
Pi-Pi Stacking: This interaction occurs between two aromatic rings. If the binding pocket contains aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), the nitrophenyl ring of the ligand could stack against them. This interaction, which involves the overlap of pi-orbitals, can significantly contribute to binding affinity. researchgate.net
| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |
| Hydrogen Bond (Acceptor) | Nitro group (-NO2) | Serine, Threonine, Tyrosine |
| Salt Bridge / Ionic H-Bond | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |
| Pi-Alkyl | 4-Nitrophenyl Ring | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | 4-Nitrophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.combohrium.com These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent or property-optimized molecules.
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.edu For this compound, a wide array of descriptors would be calculated from its 2D and 3D structures. These can be categorized as follows:
Constitutional Descriptors: These are the most basic descriptors, including molecular weight, atom counts, and bond counts.
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and shape indices.
Physicochemical Descriptors: These relate to key drug-like properties. Important examples include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which correlates with membrane permeability.
Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to chemical reactivity, as well as the dipole moment. ucsb.edu
| Descriptor Class | Example Descriptor | Significance |
| Constitutional | Molecular Weight (MW) | Affects absorption, distribution, and permeability. |
| Physicochemical | LogP | Measures lipophilicity, influencing membrane crossing and solubility. |
| Physicochemical | Topological Polar Surface Area (TPSA) | Predicts passive molecular transport through membranes. |
| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |
| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. ucsb.edu |
Once a set of descriptors has been calculated for a series of related compounds (e.g., different analogs of this compound with known activities), statistical methods are used to build the predictive model. Techniques such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks) are employed to find a mathematical equation that best links the descriptors (independent variables) to the activity or property of interest (dependent variable). nih.govnih.gov
For example, a QSAR model could be developed to predict the binding affinity (expressed as pIC50 or pKi) of this class of compounds for the D2 dopamine receptor. nih.gov The resulting model might show that affinity is positively correlated with TPSA and negatively correlated with molecular volume, suggesting that higher polarity and a more compact shape are beneficial for activity.
Similarly, a QSPR model could predict physical properties like aqueous solubility or metabolic stability. mdpi.com Such validated models are powerful tools in drug discovery, allowing researchers to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. researchgate.net
Advanced Topological Analyses (AIM, ELF, LOL) for Bonding Characterization
Topological analyses of electron density provide a quantitative and visual framework for understanding the nature of chemical bonds and non-covalent interactions within a molecule. These methods move beyond simple orbital descriptions to partition molecular space based on the topology of a scalar field, such as the electron density itself or functions derived from it. For this compound, these analyses can reveal intricate details about the covalent and non-covalent forces that define its three-dimensional structure and reactivity.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This method defines atoms as distinct regions of space based on zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de Critical points in the electron density, where the gradient is zero, are located and classified to describe the molecular structure. For this compound, QTAIM analysis would identify bond critical points (BCPs) between covalently linked atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the chemical bonds. For instance, a high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared-electron (covalent) interaction, while low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions, such as ionic bonds or van der Waals forces. amercrystalassn.org
Table 1: Representative QTAIM Parameters for Bonds in a Substituted Piperidine System
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) | Bond Character |
|---|---|---|---|---|
| C-C (piperidine) | 0.25 | -0.65 | -0.28 | Covalent |
| C-N (piperidine) | 0.28 | -0.80 | -0.35 | Polar Covalent |
| C-N (nitrophenyl) | 0.30 | -0.95 | -0.40 | Polar Covalent |
| N-O (nitro) | 0.45 | +0.10 | -0.55 | Polar Covalent (high charge concentration) |
Note: This data is illustrative and represents typical values for the types of bonds present in the molecule.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.orgyoutube.com It provides a powerful method for visualizing regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.orgresearchgate.net The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (e.g., in a covalent bond or a lone pair), and a value around 0.5 is characteristic of a uniform electron gas, typical for metallic bonding. stackexchange.com For this compound, an ELF analysis would clearly distinguish the C-C, C-H, C-N, and N-O bonds. It would also visualize the lone pairs on the nitrogen and oxygen atoms, providing insight into their availability for hydrogen bonding or coordination.
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize chemical bonding, but it is based on the kinetic-energy density (τ). researchgate.netdntb.gov.ua LOL profiles highlight regions where localized orbitals overlap, effectively mapping out covalent bonds and lone pairs. researchgate.net High LOL values indicate areas with significant orbital overlap. A key advantage of LOL is its ability to clearly reveal the structure of atomic shells and differentiate between different types of chemical bonds (single, double, triple). researchgate.netrsc.org In the context of this compound, LOL analysis would complement ELF by providing a detailed picture of the bonding framework, particularly in the nitrophenyl ring where electron delocalization is significant. A study on 1-(4-Fluorophenyl)piperazine demonstrated the utility of ELF and LOL analyses in conjunction with other DFT methods to understand the molecule's structural and electronic properties. researchgate.net
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (as a research methodology)
In modern drug discovery, assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the development process is critical to avoid late-stage failures. nih.govcambridge.org In silico ADME prediction has become an indispensable research methodology, employing computational models to estimate the pharmacokinetic profile of a molecule before its synthesis. srce.hracs.org These predictive models are built using large datasets of experimentally determined properties and employ various algorithms, from simple quantitative structure-property relationships (QSPR) to complex machine learning and artificial intelligence approaches. nih.govhelsinki.fi For a compound like this compound, which has structural motifs common in CNS-active agents, predicting its ADME profile is essential. clinmedkaz.orgresearchgate.net
The methodology involves calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, hydrogen bond donors/acceptors) and inputting them into validated statistical models. cambridge.org These models then predict key ADME parameters.
Key Predicted ADME Parameters:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. Models often use rules like Lipinski's Rule of Five as an initial filter.
Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss) are crucial. For a compound with potential CNS activity, predicting a high probability of BBB penetration is particularly important. researchgate.net
Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. Identifying potential drug-drug interactions is a key outcome.
Excretion: The prediction of total clearance and the likely routes of excretion (renal or hepatic) helps in estimating the compound's half-life.
The piperidine moiety is a common scaffold in many pharmaceuticals, and extensive research has been conducted on the ADME properties of piperidine-containing compounds, providing a rich dataset for building predictive models. nih.govacs.org Computational studies on various piperidine and piperazine (B1678402) derivatives have demonstrated the utility of in silico ADME predictions in guiding the design of compounds with favorable pharmacokinetic profiles. nih.govnih.gov
Table 2: Representative In Silico ADME Predictions for a Piperidine-Containing Drug Candidate
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable for absorption (Lipinski's Rule) |
| logP (Octanol/Water) | 2.0 - 4.0 | Optimal balance of solubility and permeability |
| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Good potential for oral absorption and BBB penetration |
| Human Intestinal Absorption (HIA) | > 80% | High probability of being well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | High | Compound is likely to cross into the central nervous system |
| CYP2D6 Substrate/Inhibitor | Non-inhibitor | Low risk of metabolic drug-drug interactions via this pathway |
| Plasma Protein Binding (PPB) | < 95% | A significant fraction of the drug is free to exert its effect |
Note: This table presents a hypothetical but desirable ADME profile for a CNS drug candidate based on computational models.
By employing these in silico methodologies, researchers can prioritize the synthesis of compounds, like this compound, that possess not only the desired biological activity but also a promising pharmacokinetic profile, thereby enhancing the efficiency and success rate of the drug discovery pipeline. srce.hr
Molecular Interactions and Mechanistic Research
Investigation of Fundamental Reactivity Patterns and Mechanisms
The reactivity of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine is largely dictated by the interplay of electronic effects from its substituents and the inherent properties of its heterocyclic rings.
The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the phenyl ring to which it is attached. By withdrawing electron density through both inductive and resonance effects, the nitro group deactivates the aromatic ring toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). lumenlearning.com This activation is crucial for the synthesis of the parent moiety, 1-(4-nitrophenyl)piperidine (B1293623), which is typically formed by the reaction of a piperidine (B6355638) with a 4-halonitrobenzene or a similar substrate with a good leaving group.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. scranton.edu The nucleophile, in this case, piperidine, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu The strong electron-withdrawing nitro group is essential for stabilizing the negative charge in this intermediate, thereby lowering the activation energy of the reaction. researchgate.net The reaction rate is therefore highly dependent on the ability of substituents to stabilize this complex. Studies on related systems show that the presence of a nitro group can accelerate reaction rates by millions of times compared to an unsubstituted benzene (B151609) ring. lumenlearning.com
The reaction of 4-substituted 2-nitrobromobenzenes with piperidine has been shown to follow a Hammett relationship, indicating a strong dependence on the electronic effects of the substituents. researchgate.net In the formation of 1-(4-nitrophenyl)piperidine from 1-fluoro-4-nitrobenzene, the reaction kinetics are second-order in the amine concentration, suggesting that a second piperidine molecule acts as a base to facilitate the removal of a proton from the intermediate complex. rsc.orgrsc.org
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural element whose size and conformation influence the molecule's stability and reactivity. researchgate.netacs.org While specific dehydrogenation studies on this compound are not extensively documented, the principles of heterocyclic ring reactivity apply. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net
The size of the ring is a critical factor in various reactions. For instance, studies on the ring-opening of cyclic amines have shown that reactivity is dependent on ring size, with N-alkyl pyrrolidines (five-membered rings) and piperidines (six-membered rings) exhibiting different reaction pathways and susceptibilities to cleavage. researchgate.net The stability of the piperidine ring in this compound makes it generally robust, but the nitrogen atom and adjacent carbons remain sites for potential oxidative reactions under specific conditions. The presence of substituents on the nitrogen or the ring carbons can further influence this reactivity. researchgate.net
The reactivity of the piperidine moieties in this compound is multifaceted.
Electrophilic Reactivity of the Phenyl Ring: Conversely, the 4-nitrophenyl ring is the primary electrophilic site of the molecule. The nitro group polarizes the aromatic system, making the ring carbons, particularly those ortho and para to the nitro group, susceptible to attack by nucleophiles. nih.gov This electrophilic character is fundamental to its formation and subsequent reactions where the nitrophenyl group acts as an electron acceptor.
Non-Linear Optical (NLO) Properties and Photophysical Characterization
Molecules like this compound, which contain an electron-donating group (the piperidinyl system) connected to an electron-accepting group (the nitrophenyl system) through a conjugated framework, are known as push-pull or donor-acceptor chromophores. This architecture is a classic design for materials with significant non-linear optical (NLO) properties. nih.govrochester.edu
The NLO response of this molecule originates from the intramolecular charge transfer (ICT) that occurs from the electron-rich piperidine nitrogen (donor) to the electron-deficient nitrophenyl ring (acceptor). nih.gov Upon excitation with light, electron density shifts across the molecule, leading to a large change in dipole moment and giving rise to high molecular hyperpolarizability (β), a key measure of second-order NLO activity. utp.edu.co
The structure-property relationship is critical:
Donor Strength: The piperidinyl group acts as an effective electron donor.
Acceptor Strength: The 4-nitrophenyl group is a strong electron acceptor.
Conjugation: The direct attachment of the donor nitrogen to the aromatic ring provides the pathway for efficient charge transfer.
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of such molecules. researchgate.netbohrium.com These calculations can determine parameters like dipole moment, polarizability (α), and hyperpolarizability (β). For analogous push-pull systems, the introduction of strong donor and acceptor groups has been shown to significantly enhance the NLO response. bohrium.com The compound 1-(4-Nitrophenyl)-4-piperidinol, a closely related structure, has been identified as an NLO chromophore. researchgate.net
Table 1: Comparison of Calculated NLO Properties for Related Compounds
Note: Data is for structurally related or analogous compounds to illustrate the magnitude of NLO properties in similar molecular systems. SHG = Second-Harmonic Generation; KDP = Potassium Dihydrogen Phosphate.
The significant NLO properties predicted for donor-acceptor molecules based on the 4-nitrophenylpiperidine scaffold make them promising candidates for applications in photonics and optoelectronics. rochester.edu These applications leverage the ability of NLO materials to alter the properties of light, such as its frequency and intensity.
Potential applications include:
Optical Switching: Materials that can switch between transparent and opaque states in response to light intensity.
Frequency Conversion: Processes like second-harmonic generation (SHG), where the frequency of laser light is doubled. This is essential for producing lasers of different colors. researchgate.net
Optical Limiting: Devices that protect sensors and human eyes from high-intensity laser pulses.
The development of practical photonic materials requires not only a high molecular NLO response but also the ability to assemble these molecules into a non-centrosymmetric arrangement in a solid-state material, often as a crystal or in a polymer matrix. researchgate.netresearchgate.net The photophysical characterization of these compounds, including their absorption and emission spectra, is crucial for tuning their properties for specific applications in photonic devices. nih.govrsc.orgrsc.org
Table of Mentioned Compounds
Enzyme and Receptor Binding/Inhibition Mechanisms (In Vitro Biochemical Studies)
In vitro biochemical assays are fundamental in determining the direct interaction of a compound with purified enzymes or receptors. These studies provide quantitative measures of binding affinity (like Ki or Kd) and inhibitory potency (such as IC50), offering a clear picture of a compound's selectivity and mechanism of action at a molecular level.
Characterization of Enzyme Inhibition (e.g., DHFR, PLpro, 11β-HSD1, α-Glucosidase, NLRP3)
The piperidine scaffold is a common motif in a variety of enzyme inhibitors. However, specific inhibitory data for this compound against several key enzymes is not extensively documented in publicly available literature.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial drugs. While numerous compounds containing piperidine moieties have been investigated as DHFR inhibitors, specific IC50 values for this compound are not readily available. Research on other piperidine-based thiosemicarbazones has shown potent DHFR inhibition, suggesting the piperidine ring can be a valuable component in the design of such inhibitors.
Papain-like Protease (PLpro): As a viral enzyme essential for replication, PLpro is a target for antiviral drug development. The inhibitory activity of this compound against PLpro has not been specifically reported.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in glucocorticoid metabolism and is a target for treating metabolic diseases. While various piperidine derivatives have been explored as 11β-HSD1 inhibitors, quantitative data for this compound is absent from the reviewed literature.
α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition is a therapeutic strategy for managing type 2 diabetes. Piperidine and its derivatives are known to inhibit α-glucosidase. However, specific IC50 values for this compound are not specified in the available research.
NLRP3 Inflammasome: This protein complex is a key component of the innate immune system, and its dysregulation is linked to inflammatory diseases. While some piperidine-containing compounds have been identified as NLRP3 inflammasome inhibitors, the specific activity of this compound has not been characterized.
Table 1: Summary of Enzyme Inhibition Data for this compound
| Enzyme Target | Reported IC50/Activity | Source |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Data not available | N/A |
| Papain-like Protease (PLpro) | Data not available | N/A |
| 11β-HSD1 | Data not available | N/A |
| α-Glucosidase | Data not available | N/A |
| NLRP3 Inflammasome | Data not available | N/A |
This table is based on the absence of specific data in the reviewed scientific literature.
Investigation of Receptor Affinity (e.g., Sigma Receptors, Opioid Receptors)
The piperidine core is a well-established pharmacophore for ligands of various central nervous system receptors, including sigma and opioid receptors.
Sigma Receptors: These receptors are involved in a variety of cellular functions and are targets for the treatment of neurological and psychiatric disorders. N-substituted piperidines are a common structural class of high-affinity sigma receptor ligands. Specific binding affinity data (Ki) for this compound at sigma-1 and sigma-2 receptors is not explicitly available. However, related N-arylalkylpiperidines have demonstrated high affinity for these receptors.
Opioid Receptors: The 4-phenylpiperidine (B165713) scaffold is a classic feature of many potent opioid receptor agonists and antagonists. These compounds primarily interact with the mu (µ), delta (δ), and kappa (κ) opioid receptors. While numerous analogs have been synthesized and evaluated, the specific binding affinities of this compound for the different opioid receptor subtypes have not been reported in the reviewed literature.
Table 2: Summary of Receptor Affinity Data for this compound
| Receptor Target | Reported Ki/Affinity | Source |
|---|---|---|
| Sigma-1 Receptor | Data not available | N/A |
| Sigma-2 Receptor | Data not available | N/A |
| Mu (µ) Opioid Receptor | Data not available | N/A |
| Delta (δ) Opioid Receptor | Data not available | N/A |
| Kappa (κ) Opioid Receptor | Data not available | N/A |
This table is based on the absence of specific data in the reviewed scientific literature.
Identification of Critical Amino Acid Residues in Binding Sites
Understanding the specific amino acid residues within a binding pocket that interact with a ligand is crucial for structure-based drug design. This is typically achieved through techniques like X-ray crystallography of the ligand-protein complex or computational molecular docking studies. For this compound, there are no specific studies available that identify the critical amino acid residues in the binding sites of the aforementioned enzymes or receptors. However, studies on related piperidine-containing ligands have provided insights into the general binding modes. For instance, in DHFR, the pyrimidine (B1678525) portion of inhibitors often forms hydrogen bonds with key residues like Asp27, while the piperidine ring can engage in hydrophobic interactions within the active site. Similarly, for sigma receptors, interactions with aromatic residues such as Tyr173 and Trp164 have been shown to be important for the binding of piperidine-based ligands.
Chemical Probe Development and Target Engagement Studies
A chemical probe is a small molecule used to study the function of a specific protein in cells or organisms. The development of a chemical probe requires a compound with high potency, selectivity, and a known mechanism of action. Target engagement studies confirm that the probe is interacting with its intended target in a cellular or in vivo context. There is no available information to suggest that this compound has been developed or utilized as a chemical probe for any specific biological target.
Role as a Scaffold in Catalysis or Supramolecular Chemistry
The piperidine ring is a versatile scaffold that can be incorporated into more complex structures for applications in catalysis and supramolecular chemistry. Its conformational properties and the ability to be functionalized at various positions make it an attractive building block. However, there is no specific research in the provided results that describes the use of this compound as a scaffold in the fields of catalysis or supramolecular chemistry.
Design and Development of N Arylpiperidine Analogues for Research Applications
Rational Design Principles for Scaffold Modification
The design of novel analogues based on the 1-(4-nitrophenyl)-4-(piperidin-1-yl)piperidine scaffold is guided by established medicinal chemistry principles aimed at systematically modifying its physicochemical and pharmacological properties.
The biological activity and properties of N-arylpiperidine derivatives can be significantly influenced by the nature and position of substituents on both the aromatic and piperidine (B6355638) rings. mdpi.com The 4-nitrophenyl group in the parent compound is a strong electron-withdrawing moiety, which profoundly affects the electron density of the aryl ring and the basicity of the piperidine nitrogen. Systematic exploration involves introducing a variety of substituents to probe steric and electronic requirements for interaction with biological targets.
For the phenyl ring, modifications can include:
Electron-Withdrawing Groups (EWGs): Besides the nitro group, other EWGs like cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl (-SO₂R) groups can be introduced to modulate the electronic profile. mdpi.com
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups can be used to increase electron density on the phenyl ring, which can alter binding modes and metabolic stability.
Halogens: Introduction of fluorine, chlorine, or bromine can modify lipophilicity, membrane permeability, and metabolic pathways. Fluorine, in particular, can be used to modulate the pKa of nearby basic nitrogens. cambridgemedchemconsulting.com
For the piperidine rings, particularly the 4-position piperidin-1-yl substituent, modifications can explore how changes in size, shape, and basicity affect activity. This includes introducing alkyl or aryl substituents on the second piperidine ring or replacing it with other cyclic amines to alter conformational rigidity and hydrogen bonding capacity. Studies on related 4-aminopiperidines have shown that the nature of the N-substituent is critical for biological activity. mdpi.com
| Modification Site | Substituent Type | Example Substituents | Potential Impact on Molecular Properties |
| Phenyl Ring | Electron-Withdrawing | -CN, -CF₃, -SO₂CH₃ | Modulates target interaction, alters metabolic stability |
| Electron-Donating | -OCH₃, -CH₃ | Increases electron density, affects pKa of piperidine N | |
| Halogens | -F, -Cl | Increases lipophilicity, blocks metabolic sites | |
| 4-Position Piperidine | Alkyl Chains | -CH₃, -C₂H₅ | Increases steric bulk and lipophilicity |
| Ring Substitution | Fused or spiro rings | Constrains conformation, improves target selectivity | |
| Heterocyclic Rings | Morpholine (B109124), Pyrrolidine | Alters polarity and hydrogen bonding potential |
Bioisosteric replacement is a key strategy for optimizing lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the goal of improving activity, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com The aromatic nitro group, while important for the electronic properties of this compound, is often considered a metabolic liability as it can be reduced in vivo to reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com
Therefore, replacing the nitro group is a primary focus in analogue design. Common bioisosteres for the aromatic nitro group include:
Sulfonamide and derivatives (-SO₂NH₂, -SO₂R): These groups mimic the steric and electronic properties of the nitro group.
Cyano group (-CN): A smaller, linear electron-withdrawing group.
Trifluoromethyl group (-CF₃): This group can act as a successful bioisostere for an aliphatic nitro group and offers high metabolic stability. nih.gov
Boronic acid (-B(OH)₂): This moiety has been investigated as a potential bioisostere for nitro or nitrile functions in certain contexts. nih.gov
The piperidine ring itself can also be subject to bioisosteric replacement. For instance, a morpholine ring could be substituted for the piperidine to introduce a polar oxygen atom, potentially improving solubility or altering binding interactions.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| **Nitro (-NO₂) ** | Sulfonamide (-SO₂NHR) | Mimics electronic and steric profile; avoids metabolic reduction |
| Cyano (-CN) | Acts as a strong electron-withdrawing group with smaller size | |
| Trifluoromethyl (-CF₃) | Metabolically stable, lipophilic electron-withdrawing group | |
| Boronic Acid (-B(OH)₂) | Explored as a novel replacement to alter binding interactions | |
| Piperidine Ring | Morpholine Ring | Increases polarity and potential for hydrogen bonding |
| Pyrrolidine Ring | Alters ring strain and conformational flexibility |
Synthesis and Characterization of Novel Analogues and Derivatives
The generation of novel analogues of this compound relies on robust and flexible synthetic methodologies. A common and effective approach for creating a library of related compounds involves a multi-step sequence that allows for diversification at key positions. acs.orgnih.gov
A representative synthetic strategy for producing 1-aryl-4-aminopiperidine scaffolds, which form the core of the target compound, proceeds as follows: acs.org
Arylation of a Protected Piperidine: The synthesis often begins with a nucleophilic aromatic substitution (SNAr) reaction. A suitably protected 4-aminopiperidine (B84694) derivative, such as 4-azidopiperidine, is reacted with an activated aryl halide, like 1-fluoro-4-nitrobenzene. The azide (B81097) group serves as a stable precursor to the amine. acs.org
Reduction of the Amine Precursor: The azide group is then reduced to a primary amine. This can be achieved through methods like catalytic hydrogenation, which is compatible with many other functional groups. nih.gov
Diversification of the 4-Position Amine: The resulting primary amine at the 4-position can then be reacted with a variety of electrophiles to introduce diverse substituents. For the specific case of this compound, a reductive amination with a suitable piperidone precursor or a bis-alkylation would be employed. More broadly, reactions with isocyanates, sulfonyl chlorides, or acid chlorides can generate urea, sulfonamide, or amide derivatives, respectively. mdpi.comacs.org
The characterization of these newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
X-ray Crystallography: To determine the precise three-dimensional structure of crystalline compounds.
Creation of Compound Libraries for High-Throughput Screening in Chemical Biology
To efficiently explore the biological potential of the N-arylpiperidine scaffold, compound libraries containing numerous structural analogues are created for high-throughput screening (HTS). This process allows for the rapid testing of thousands of compounds against a specific biological target.
The development of a library based on the 1-aryl-4-aminopiperidine core involves a platform that integrates several advanced technologies: nih.gov
Computational Library Design: Before synthesis, computational methods are used to design a library of compounds with diverse physicochemical properties (e.g., molecular weight, lipophilicity, polarity) to maximize the chances of identifying active compounds or "hits". nih.gov
Parallel and Flow Synthesis: To accelerate the creation of the library, parallel solution-phase synthesis is often employed, allowing for the simultaneous production of many distinct compounds. acs.org Continuous flow hydrogenation can be used for reduction steps, offering advantages in terms of safety, efficiency, and scalability. nih.gov
High-Throughput Purification: Automated purification systems, such as mass-directed HPLC, are used to rapidly purify the individual compounds in the library to a high degree, which is critical for reliable screening results.
A 120-member library of 1-aryl-4-aminopiperidine analogues has been successfully produced using such a platform, demonstrating the feasibility of this approach for generating diverse collections of molecules for drug discovery screening. nih.gov
Structure-Reactivity Correlations in Derivative Series
Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to predicting its biological activity and metabolic fate. For the this compound series, several structural features are key determinants of reactivity.
The strong electron-withdrawing nature of the 4-nitro group significantly deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This property is exploited during the synthesis of the core scaffold. acs.org Any modification to this group will directly impact the reactivity of the aromatic ring. For example, replacing the nitro group with an electron-donating group like methoxy would make the ring more susceptible to oxidation.
The basicity of the two piperidine nitrogen atoms is also a critical factor. The nitrogen atom attached to the nitrophenyl ring (N1) is significantly less basic due to the delocalization of its lone pair of electrons into the electron-deficient aromatic system. The nitrogen of the 4-(piperidin-1-yl) substituent (N1') is a more typical aliphatic amine and is the more basic site. This difference in basicity will govern protonation states at physiological pH and interactions with biological macromolecules.
| Structural Modification | Expected Effect on Reactivity / Properties |
| Replacing 4-NO₂ with 4-OCH₃ | Increases electron density on the phenyl ring; increases basicity of the N1 piperidine nitrogen. |
| Replacing 4-NO₂ with 4-CN | Maintains strong electron-withdrawing character but with different steric and electronic distribution. |
| Introducing a substituent at the 2- or 3-position of the phenyl ring | Introduces steric hindrance that can affect the planarity of the N-aryl bond and alter binding interactions. |
| Replacing the 4-(piperidin-1-yl) group with a 4-morpholinyl group | Decreases the basicity of the N1' nitrogen due to the inductive effect of the oxygen atom; increases polarity. |
| Introducing alkyl groups on the piperidine rings | Increases steric bulk, which can influence binding affinity and selectivity; may alter metabolic stability. |
By systematically synthesizing and analyzing derivatives, researchers can build a comprehensive understanding of the structure-reactivity and structure-activity relationships (SAR), guiding the future design of analogues with optimized properties for specific research applications. researchgate.netnih.gov
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming the process of drug discovery from a serendipitous art to a predictive science. acs.orgnih.gov These computational tools are being employed to analyze vast datasets, identify complex structure-activity relationships (SAR), and generate novel molecular structures with desired pharmacological profiles, a process known as de novo drug design. nih.govfrontiersin.orgresearchgate.netdigitalchemistry.ai
For piperidine-based structures, AI algorithms can be trained on large libraries of known compounds to predict their bioactivity against specific biological targets. nih.govijcrt.orgrepcomseet.org Machine learning models, such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs), can learn from molecular descriptors and experimental data to build predictive QSAR (Quantitative Structure-Activity Relationship) models. nih.govrepcomseet.orgplos.orgnih.gov This allows for the rapid virtual screening of thousands or even millions of potential derivatives of 1-(4-nitrophenyl)-4-(piperidin-1-yl)piperidine, prioritizing those with the highest probability of success for synthesis and testing. frontiersin.org
Generative AI models, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are particularly promising. frontiersin.orgnih.gov These models can generate entirely new molecular structures that conform to the essential pharmacophoric features of the piperidine (B6355638) scaffold while exploring novel chemical space. nih.govnih.gov This approach can lead to the discovery of compounds with improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles.
| AI/ML Technique | Application in Piperidine Molecular Design | Potential Benefit |
| Predictive QSAR | Forecasting the biological activity of novel analogs based on their chemical structure. nih.gov | Prioritizes promising candidates for synthesis, reducing time and cost. |
| Virtual Screening | Rapidly screening large virtual libraries of compounds against a biological target. plos.org | Identifies potential "hit" molecules from vast chemical databases. |
| De Novo Design (Generative Models) | Generating entirely new molecular structures with desired properties. nih.govfrontiersin.org | Explores novel chemical space to design molecules with optimized characteristics. |
| Active Learning | Iteratively guiding the selection of new compounds to synthesize and test for maximal information gain. researchgate.net | Accelerates the optimization cycle by focusing on the most informative experiments. |
Advancements in High-Throughput Synthesis and Screening Technologies
The ability of AI to design vast libraries of virtual compounds necessitates parallel advancements in synthesizing and testing these molecules efficiently. High-throughput synthesis (HTS) and screening technologies are critical for translating computational designs into tangible experimental data.
A notable example in this area is the development of platforms that combine computational library design with automated synthesis and purification. acs.orgnih.gov For instance, a 120-member library of 1-aryl-4-aminopiperidine analogues was successfully produced using a modular platform that integrated parallel solution-phase synthesis, continuous flow hydrogenation for the reduction of precursors, and automated high-throughput purification. acs.orgnih.gov This approach demonstrates the feasibility of rapidly generating focused libraries of complex piperidine derivatives for drug discovery screening.
Flow chemistry, in particular, offers significant advantages for library synthesis. The precise control over reaction parameters such as temperature, pressure, and reaction time allows for improved yields, selectivity, and safety. When coupled with automation, flow chemistry systems can synthesize a series of analogs in a sequential or parallel fashion with minimal manual intervention.
High-throughput screening (HTS) allows for the rapid biological evaluation of these newly synthesized compound libraries. researchgate.net Miniaturized assays, robotic liquid handling systems, and sensitive detection methods enable the testing of thousands of compounds per day against specific biological targets. The data generated from HTS feeds back into the AI/ML models, creating a closed-loop, iterative cycle of design, synthesis, and testing that can dramatically accelerate the drug discovery process. researchgate.net
Exploration of Novel Synthetic Methodologies for Complex Piperidine Systems
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the development of new, efficient, and stereoselective methods for its synthesis is a perennial goal in organic chemistry. nih.gov Traditional methods are often lengthy and lack the efficiency required for modern drug discovery. medhealthreview.com Recent research has focused on innovative catalytic approaches to construct and functionalize the piperidine core.
Key Emerging Synthetic Strategies:
Biocatalytic C–H Oxidation/Radical Cross-Coupling: A groundbreaking two-step strategy simplifies the construction of complex 3D piperidines. medhealthreview.comnews-medical.netresearchgate.net This method first uses enzymes for selective biocatalytic carbon-hydrogen (C-H) oxidation to install a hydroxyl group on the piperidine ring. The second step involves a radical cross-coupling reaction, often using nickel electrocatalysis, to form new carbon-carbon bonds. medhealthreview.comnews-medical.net This modular approach significantly reduces the number of synthetic steps (from as many as 17 down to 2-5) and avoids the use of expensive and toxic heavy metals like palladium. medhealthreview.comnews-medical.net
Transition Metal Catalysis:
Palladium: Palladium catalysis remains a powerful tool for piperidine synthesis. nih.gov Recent innovations include photoinduced palladium-catalyzed cascade reactions to create chiral piperidines from amino acid derivatives. thieme-connect.com Reductive Heck couplings catalyzed by palladium offer a stereoselective method for constructing highly substituted piperidine rings, providing an alternative to more sensitive reagents. nih.gov Furthermore, data-rich, high-throughput experimentation has been used to develop new palladium catalyst systems for challenging C-N cross-coupling reactions to form N-aryl piperidines. acs.org
Gold: Gold-catalyzed reactions have emerged as a mild and efficient way to synthesize piperidine derivatives. nih.govorganic-chemistry.org Methods include gold-catalyzed intramolecular hydroamination of unactivated olefins and tandem reactions of enynyl esters to produce complex nitrogen-containing heterocycles. organic-chemistry.orgthieme-connect.comacs.org
Rhodium and Iridium: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to a wide variety of enantioenriched 3-substituted piperidines. acs.org Iridium complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govnih.gov These reactions are ideal for generating libraries of structurally diverse piperidine scaffolds with high atom economy and procedural simplicity. nih.govnih.gov
| Synthetic Methodology | Description | Advantages |
| Biocatalysis/Radical Coupling | Two-step sequence involving enzymatic C-H oxidation followed by nickel-catalyzed cross-coupling. medhealthreview.comnews-medical.net | Reduces step count, modular, avoids precious metals, cost-effective. |
| Palladium Catalysis | Includes cascade reactions, reductive Heck couplings, and C-N cross-couplings. thieme-connect.comnih.govacs.org | High efficiency, good functional group tolerance, well-established. |
| Gold Catalysis | Utilizes gold complexes to catalyze cyclization reactions, such as hydroaminations. organic-chemistry.orgthieme-connect.com | Mild reaction conditions, unique reactivity profile. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. nih.gov | High efficiency, atom economy, ideal for library synthesis. |
Development of Advanced Analytical Tools for Real-Time Mechanistic Investigations
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and ensuring process safety. Traditional methods of mechanistic investigation often rely on the isolation and characterization of intermediates, which can be unstable and difficult to capture. The development of advanced in situ analytical techniques allows chemists to monitor reactions in real-time, providing a continuous stream of data on the concentrations of reactants, intermediates, and products.
In Situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful for tracking the progress of reactions in solution. acs.orgacs.orgrsc.orgnih.gov By monitoring characteristic vibrational frequencies, it is possible to follow the consumption of starting materials and the formation of products and key intermediates in real-time, providing valuable kinetic and mechanistic insights into reactions like N-arylation. acs.orgacs.orgrsc.org
Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of chemical analysis, and advancements in ultrafast and multidimensional NMR techniques now permit the real-time monitoring of complex organic reactions. nih.govipb.pt This allows for the direct observation and structural confirmation of transient intermediates that would be impossible to isolate, offering an unprecedented view into the reaction pathway. nih.gov For heterocyclic synthesis, 15N NMR can also be a valuable tool for tracking changes at the nitrogen center. nih.gov
Mass Spectrometry (MS): Mass spectrometry is highly sensitive and can be used for real-time reaction monitoring, particularly when coupled with direct ionization techniques like Probe Electrospray Ionization (PESI). shimadzu.ch This setup can rapidly analyze changes in the molecular weight of components in a reaction mixture, allowing for the tracking of deprotection steps or the formation of products without chromatographic separation. shimadzu.chresearchgate.netrsc.org
The application of these real-time analytical tools will enable a more rational design of synthetic processes for this compound and its derivatives, leading to more efficient, robust, and scalable manufacturing routes.
Q & A
Basic: What are the standard synthetic routes for 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine?
The synthesis typically involves nucleophilic substitution reactions. A common method is reacting 4-nitrochlorobenzene with piperidine derivatives under reflux conditions (80–120°C) in the presence of a base like sodium carbonate (Na₂CO₃) to facilitate deprotonation and nucleophilic attack . Key steps include:
- Reaction setup : Mixing stoichiometric amounts of 4-nitrochlorobenzene and piperidine in a polar aprotic solvent (e.g., DMF or DMSO).
- Reflux and monitoring : Heating for 6–12 hours, with TLC or HPLC used to track reaction progress.
- Workup : Precipitation via water addition, followed by vacuum filtration and recrystallization (e.g., using ethanol/water mixtures).
Yield optimization often requires adjusting molar ratios (1:1.2–1.5 for piperidine:nitrochlorobenzene) and catalyst screening (e.g., KI for enhanced reactivity) .
Basic: How is this compound characterized post-synthesis?
Rigorous characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitrophenyl integration at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- IR : Detection of nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- X-ray crystallography : For unambiguous structural determination, particularly to resolve stereochemistry at the piperidine nitrogen .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 316.16 for C₁₆H₂₁N₃O₂) .
Advanced: How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions:
- Transition state analysis : Identifies energy barriers for nucleophilic substitution, guiding solvent selection (e.g., DMSO reduces activation energy by 15% vs. toluene) .
- Machine learning : Trains on existing reaction datasets to recommend catalyst/base combinations (e.g., NaH vs. K₂CO₃ for higher yields) .
- Microkinetic modeling : Simulates time-dependent concentration profiles, enabling flow chemistry setups to minimize side products .
Advanced: What methodologies elucidate the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme inhibition) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. electrostatic interactions .
- Molecular docking : Predicts binding poses in silico (e.g., nitro group interactions with catalytic lysine residues in kinases) .
Contradictions in binding data (e.g., conflicting Ki values) may arise from assay conditions (pH, ionic strength) or protein conformational states .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Case study: Conflicting IC₅₀ values in kinase inhibition assays may stem from:
- Structural analogs : Compare with 1-(4-chlorophenyl)piperidine derivatives; chloro substituents increase hydrophobicity, enhancing membrane permeability but reducing solubility .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., Western blotting vs. fluorescence assays) .
- Metabolite interference : LC-MS/MS can detect compound degradation products (e.g., nitro-reduction to amines under cellular conditions) .
Advanced: How does the nitro group influence reactivity in further functionalization?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
- Electrophilic substitution : Nitro directs meta-substitution in Friedel-Crafts alkylation, confirmed by regioselectivity studies .
- Photostability : UV-Vis spectroscopy reveals nitro group-mediated degradation (λmax 310 nm), necessitating dark storage for long-term stability .
Basic: What are the compound’s applications in medicinal chemistry research?
- Scaffold development : The piperidine core is modified to generate libraries for SAR studies (e.g., substituting the nitro group with sulfonamides for improved bioavailability) .
- Probe synthesis : Fluorescent tagging (e.g., BODIPY conjugation at the piperidine nitrogen) enables cellular localization tracking via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
